
Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is an organic compound that contains a total of 46 bonds, including 28 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 triple bond, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic ester, 1 aliphatic primary amine, 1 aliphatic nitrile, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was synthesized via a one-pot multi-component reaction at room temperature using commercially available urea as an inexpensive and environmentally benign organo-catalyst .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis. For example, the crystal structure of a new crystalline phase of isobutyl-6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate was determined, revealing the type of supramolecular assembly . The structure is stabilized by inter- and intramolecular hydrogen-bonding interactions .
Chemical Reactions Analysis
The carbonitrile (C≡N at C-5) and primary amino- (NH2 at C-6) groups of similar compounds can act as reactive electrophilic and nucleophilic sites, which makes them useful intermediates in the synthesis of a variety of interesting heterocyclic systems .
Scientific Research Applications
Photoactive Materials
The 4H-pyran derivatives, including our compound of interest, find utility as photoactive materials. These compounds can absorb light and undergo photochemical reactions, making them valuable for applications such as photovoltaics, sensors, and imaging devices. Researchers explore their electronic properties, absorption spectra, and stability to optimize their performance in these contexts .
Biodegradable Agrochemicals
Researchers investigate the potential of substituted allyl 6-amino-4H-pyran derivatives as biodegradable agrochemicals. These compounds may exhibit pesticidal or herbicidal properties while being environmentally friendly. Their mode of action, toxicity profiles, and degradation pathways are essential considerations in agricultural applications .
Biological Activities
Substituted allyl 6-amino-4H-pyran derivatives display a wide range of biological activities. Notably:
- Anti-proliferative Activity : Some derivatives exhibit anti-proliferative effects, making them candidates for cancer therapy. Researchers study their mechanisms of action and assess their efficacy against different cancer cell lines .
- Antitubercular Activity : Certain compounds demonstrate promising antitubercular properties. Investigating their interactions with Mycobacterium tuberculosis and their safety profiles is crucial for drug development .
Organic Intermediates
4H-pyran derivatives serve as valuable organic intermediates in synthetic chemistry. Researchers use them as building blocks for more complex molecules. Their reactivity, functional group compatibility, and synthetic pathways contribute to their significance in organic synthesis .
Crystal Structure Studies
Understanding the crystal structure of Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate provides insights into its conformation and intermolecular interactions. Researchers analyze X-ray diffraction data to determine bond lengths, angles, and packing arrangements. Such studies aid in predicting physical properties and behavior in the solid state .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-18(21(24)25-13-15-8-4-2-5-9-15)19(16-10-6-3-7-11-16)17(12-22)20(23)26-14/h2-11,19H,13,23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHBVQLLXJSGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2691893.png)
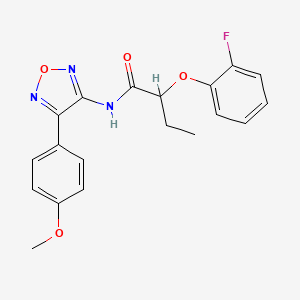
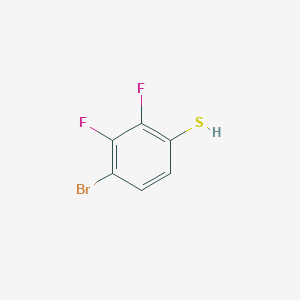
![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2,5-dimethyl-benzenesulfonamide](/img/structure/B2691901.png)
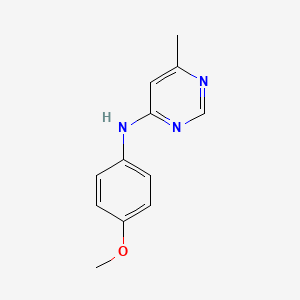

![4-(1H-benzo[d]imidazol-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2691904.png)
![2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2691905.png)
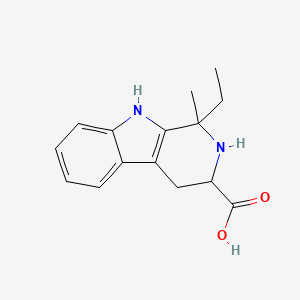
![1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2691907.png)
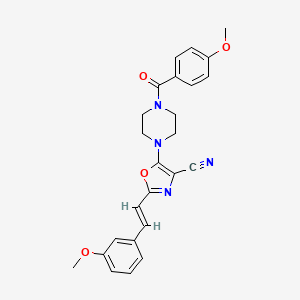
![tert-butyl N-[2-(dimethylamino)ethyl]-N-methylcarbamate](/img/structure/B2691912.png)
![5-chloro-2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691915.png)